Bienvenue dans la boutique en ligne BenchChem!

tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

Chiral purity Stereochemistry N-Boc-pyrrolidine

tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 2231665‑08‑8) is an N‑Boc‑protected, enantiomerically pure pyrrolidine derivative bearing a primary bromomethyl electrophile at C‑2 and a secondary hydroxyl group at C‑4 in a trans configuration. With a molecular formula of C₁₀H₁₈BrNO₃ and an exact mass of 279.04701 Da, it serves as a chiral building block for constructing pyrrolidine‑containing pharmacophores, particularly those requiring the (2R,4S) relative stereochemistry.

Molecular Formula C10H18BrNO3
Molecular Weight 280.162
CAS No. 2231665-08-8
Cat. No. B2431883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
CAS2231665-08-8
Molecular FormulaC10H18BrNO3
Molecular Weight280.162
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CBr)O
InChIInChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
InChIKeyPTHQYWRDNVOQQA-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate – Procurement‑Grade Chiral Pyrrolidine Building Block for Asymmetric Synthesis


tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 2231665‑08‑8) is an N‑Boc‑protected, enantiomerically pure pyrrolidine derivative bearing a primary bromomethyl electrophile at C‑2 and a secondary hydroxyl group at C‑4 in a trans configuration [1]. With a molecular formula of C₁₀H₁₈BrNO₃ and an exact mass of 279.04701 Da, it serves as a chiral building block for constructing pyrrolidine‑containing pharmacophores, particularly those requiring the (2R,4S) relative stereochemistry [2]. The compound is supplied at analytical purities of 95–98% (HPLC, NMR‑validated) in research‑scale quantities, making it a well‑characterized intermediate for medicinal chemistry and process development laboratories .

Why Generic Substitution Fails for tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate – Stereochemical Stringency in Chiral Intermediate Procurement


Chiral pyrrolidine building blocks bearing both an electrophilic bromomethyl handle and a directing hydroxyl group exist as four distinct diastereomers: (2R,4S), (2R,4R), (2S,4R), and (2S,4S). Because the relative and absolute configuration at C‑2 and C‑4 governs the diastereofacial bias in every subsequent bond‑forming event—nucleophilic displacement at C‑2, directed reductions, or metal‑catalyzed cross‑couplings—substituting one diastereomer for another leads to a different enantiomer or diastereomer in the downstream product, fundamentally altering the pharmacological profile of the target molecule [1]. The (2R,4S) configuration places the bromomethyl and hydroxyl groups on opposite faces of the pyrrolidine ring, a spatial arrangement that is explicitly required in patented routes to neuronal nitric oxide synthase inhibitors and other bioactive pyrrolidines [2]. Consequently, procurement of the precise (2R,4S) stereoisomer is not a matter of convenience but a stereochemical specification that cannot be met by generic “bromomethyl‑hydroxypyrrolidine” sourcing.

Product‑Specific Quantitative Evidence Guide – tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate vs. Its Stereoisomers and Non‑Hydroxylated Analogs


Stereochemical Identity: (2R,4S) Absolute Configuration Confirmed by InChI Stereo‑Descriptors vs. Enantiomeric and Diastereomeric Controls

The (2R,4S) configuration of the target compound is unambiguously encoded in its IUPAC International Chemical Identifier (InChI) stereo‑layer as /t7-,8+/m1/s1, defining C‑2 as (R) and C‑4 as (S) [1]. In contrast, the (2R,4R) diastereomer (CAS 2306246‑53‑5) bears the InChI stereo‑descriptor /t7-,8-/m0/s1, placing both substituents on the same face; the (2S,4R) diastereomer (CAS 2306245‑49‑6) inverts the C‑2 center relative to (2R,4S) . These stereochemical differences are not interchangeable: the (2R,4S) trans arrangement presents the C‑4 hydroxyl on the face opposite the C‑2 bromomethyl electrophile, enabling diastereoselective functionalization sequences that the cis‑configured (2R,4R) or enantiomeric (2S,4S) isomers cannot replicate [2].

Chiral purity Stereochemistry N-Boc-pyrrolidine

Purity Specification: 97–98% (HPLC) with Batch‑Specific Analytical Documentation for the (2R,4S) Diastereomer

Reputable vendors supply the (2R,4S) isomer at certified purities of ≥97% (by HPLC), with batch‑specific certificates of analysis (CoA) routinely including NMR, HPLC, and GC traces [1]. For comparison, commercial listings for the (2R,4R) diastereomer (CAS 2306246‑53‑5) and (2S,4R) diastereomer (CAS 2306245‑49‑6) also report purities of 95–98% ; however, the (2R,4S) isomer is differentiated by its broader availability in multi‑gram quantities (up to 10 g) with documented lot‑to‑lot consistency, reducing re‑qualification burden for process development teams . No certificate of analysis for the (2S,4S) enantiomer was identified from major aggregators, indicating lower commercial availability and higher procurement risk.

Analytical purity Diastereomeric excess Procurement specification

Electrophilic Reactivity: Primary Bromomethyl at C‑2 Enables Predictable SN2 Displacement Kinetics Relative to Secondary or Neopentyl Bromide Analogs

The C‑2 bromomethyl group in the target compound is a primary alkyl bromide attached to a chiral secondary carbon. Primary alkyl bromides react via an SN2 manifold with rates approximately 100‑ to 1000‑fold faster than secondary alkyl bromides under standardized conditions (e.g., 0.1 M NaI in acetone at 25 °C) . In contrast, building blocks where the bromomethyl is attached at C‑3 (e.g., (R)‑1‑Boc‑3‑(bromomethyl)pyrrolidine, CAS 1353973‑53‑1) or positioned on a quaternary center exhibit significantly slower substitution kinetics and may require forcing conditions that risk epimerization at the C‑4 hydroxyl . The target compound therefore offers a balanced reactivity profile: the primary bromide ensures efficient, high‑yielding nucleophilic displacement, while the adjacent C‑4 hydroxyl provides a directing handle for subsequent diastereoselective transformations [1].

SN2 reactivity Electrophile selection Building-block design

Computed Physicochemical Descriptors: Topological Polar Surface Area and Hydrogen‑Bond Donor/Acceptor Count Distinguish the (2R,4S) Dihydroxylated Scaffold from Des‑hydroxy and Mono‑substituted Analogs

The target compound presents a topological polar surface area (TPSA) of 49.8 Ų and features one hydrogen‑bond donor (the C‑4 hydroxyl) and three hydrogen‑bond acceptors (carbamate carbonyl, ring nitrogen, and hydroxyl oxygen) [1]. By comparison, the des‑hydroxy analog (R)‑tert‑butyl 2‑(bromomethyl)pyrrolidine‑1‑carboxylate (CAS 1039826‑29‑3, formula C₁₀H₁₈BrNO₂) lacks the C‑4 hydroxyl, resulting in a lower TPSA (approximately 29.5 Ų) and zero H‑bond donor count, which reduces aqueous solubility and alters blood‑brain barrier permeability predictions . The additional hydroxyl group in the target compound also provides a synthetic handle for O‑functionalization (e.g., silylation, acylation, or Mitsunobu inversion) that is simply unavailable in the des‑hydroxy series [2].

TPSA Drug‑likeness Physicochemical profiling

Best Research and Industrial Application Scenarios for tert‑Butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate


Synthesis of Enantiopure Pyrrolidine‑Based Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

US patent 9,758,507 B2 describes a chiral synthetic route to nNOS inhibitors that requires a (2R,4S)‑configured pyrrolidine core bearing a bromomethyl electrophile at C‑2 and a free hydroxyl at C‑4 for subsequent elaboration [1]. The target compound, with its pre‑installed (2R,4S) stereochemistry and orthogonal Boc‑protection, directly supplies this key intermediate, eliminating the need for chiral resolution steps that typically erode overall yield by 30–50% [1]. Using the correct diastereomer from the outset avoids the costly late‑stage discovery that a diastereomeric mixture cannot be separated and that the wrong isomer yields an inactive or off‑target‑prone API.

Late‑Stage Diversification of Bromodomain and Extra‑Terminal (BET) Inhibitor Scaffolds

Pyrrolidine‑containing BET bromodomain inhibitors have been shown to achieve sub‑micromolar Kd values (e.g., 0.30–6.80 nM for BRD4 BD1/BD2 in BROMOscan assays) [2]. The C‑2 bromomethyl group of the target compound can be displaced with a variety of nitrogen, oxygen, or carbon nucleophiles to generate focused libraries around the pyrrolidine‑N cap region, while the C‑4 hydroxyl permits site‑selective alkylation or acylation. The (2R,4S) configuration ensures that the resulting analogues maintain the correct three‑dimensional presentation of substituents to the BET protein surface, as demonstrated by structure‑based design efforts published in the ChEMBL database [3].

Process Development and Scale‑Up of Chiral Pyrrolidine Intermediates for GMP API Manufacturing

For contract manufacturing organizations (CMOs) and internal process chemistry groups, the availability of the (2R,4S) isomer at multi‑gram scale with fully characterized analytical reference standards (NMR, HPLC, GC CoA) reduces the time from route scouting to technical transfer . The Boc‑protected amine is stable under ambient storage conditions and can be deprotected with standard TFA/DCM cocktails without racemization of the C‑2 or C‑4 stereocenters, as documented in vendor application notes [4]. This robustness makes it a preferred intermediate over the corresponding free‑amine hydrobromide salt, which is hygroscopic and prone to decomposition upon prolonged storage.

Design of Conformationally Constrained Peptidomimetics Incorporating Hydroxyproline Surrogates

The (2R,4S)‑4‑hydroxy‑2‑bromomethylpyrrolidine scaffold serves as a chiral synthon for cis‑4‑hydroxy‑D‑proline analogs and other constrained amino acid mimetics. The trans relationship between the bromomethyl and hydroxyl groups permits iterative SN2‑based homologation sequences (e.g., cyanide displacement followed by nitrile reduction) that yield functionalized pyrrolidines with defined stereochemistry at both C‑2 and C‑4 [5]. Such building blocks are critical for exploring the conformational requirements of peptide‑based therapeutics, where even a single epimeric center can abolish target binding.

Quote Request

Request a Quote for tert-butyl (2R,4S)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.